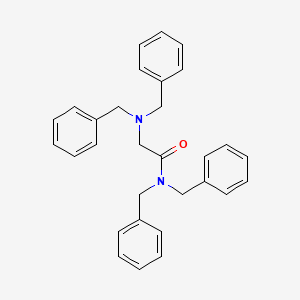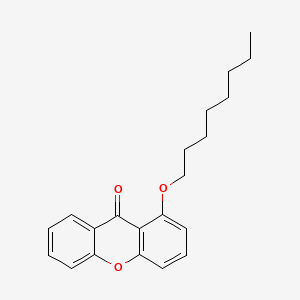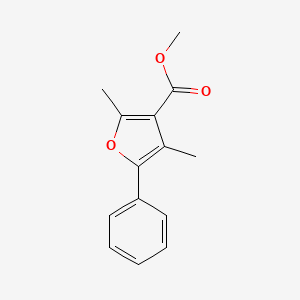
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride is a chemical compound with a complex structure that includes both diazonium and phthalazine moieties
Métodos De Preparación
The synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride typically involves the reaction of phthalic anhydride with hydrazine to form 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the diazonium chloride.
Análisis De Reacciones Químicas
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a useful tool in biochemical studies.
Industry: Used in the production of dyes and pigments due to its diazonium group.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride include:
Phthalhydrazide: A related compound with similar structural features.
1,4-Phthalazinedione: Another compound with a phthalazine moiety.
2,3-Dihydrophthalazine-1,4-dione: Shares the phthalazine core structure
Propiedades
| 113443-78-0 | |
Fórmula molecular |
C8H5ClN4O2 |
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
1,4-dioxo-2,3-dihydrophthalazine-5-diazonium;chloride |
InChI |
InChI=1S/C8H4N4O2.ClH/c9-10-5-3-1-2-4-6(5)8(14)12-11-7(4)13;/h1-3,9H;1H |
Clave InChI |
ZHLHAUBMNNDMNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+]#N)C(=O)NNC2=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)

![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)



